Cas no 185839-47-8 (2-(11-sulfanylundecyl)benzene-1,4-diol)

2-(11-Sulfanylundecyl)benzene-1,4-diol is a bifunctional organic compound featuring a hydroquinone core linked to an undecanethiol chain via a sulfide group. This structure confers unique reactivity, combining the redox properties of the hydroquinone moiety with the thiol's affinity for metal surfaces or biomolecules. The extended alkyl spacer enhances solubility in organic media while maintaining stability. Potential applications include surface modification, polymer functionalization, or as a building block for supramolecular assemblies. The compound's dual functionality allows for orthogonal conjugation strategies, making it valuable in materials science and bioconjugation. Careful handling is advised due to the thiol's sensitivity to oxidation.
2-(11-sulfanylundecyl)benzene-1,4-diol structure
185839-47-8 structure
商品名:2-(11-sulfanylundecyl)benzene-1,4-diol
CAS番号:185839-47-8
MF:C17H28O2S
メガワット:296.468024253845
CID:1382736
PubChem ID:329764415

2-(11-sulfanylundecyl)benzene-1,4-diol 化学的及び物理的性質

名前と識別子

    • 2-(11-sulfanylundecyl)benzene-1,4-diol
    • 11-(2,5-dihydroxyphenyl)-1-mercaptoundecane
    • 11-Mercaptoundecylhydroquinone
    • 2-(11-Mercaptoundecyl)-1,4-benzenediol
    • CTK8C6186
    • ACMC-20aozd
    • 2-(11-mercaptoundecyl)hydroquinone
    • MUH
    • 11-Mercaptoundecylhydroquinone, 95%
    • 2-(11-mercaptoundecyl) hydroquinone
    • SCHEMBL3191013
    • DTXSID50746401
    • 185839-47-8
    • MDL: MFCD16876784
    • インチ: InChI=1S/C17H28O2S/c18-16-11-12-17(19)15(14-16)10-8-6-4-2-1-3-5-7-9-13-20/h11-12,14,18-20H,1-10,13H2
    • InChIKey: DYYJRXGKNZGOIX-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1O)CCCCCCCCCCCS)O

計算された属性

  • せいみつぶんしりょう: 296.18100131g/mol
  • どういたいしつりょう: 296.18100131g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 11
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.3

じっけんとくせい

  • ゆうかいてん: 86-92 °C

2-(11-sulfanylundecyl)benzene-1,4-diol セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H317-H413
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 43
  • セキュリティの説明: 36/37/39
  • 危険物標識: Xi
  • ちょぞうじょうけん:−20°C

2-(11-sulfanylundecyl)benzene-1,4-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
728640-500MG
2-(11-sulfanylundecyl)benzene-1,4-diol
185839-47-8 95%
500MG
¥3417.4 2022-02-24

2-(11-sulfanylundecyl)benzene-1,4-diol 関連文献

2-(11-sulfanylundecyl)benzene-1,4-diolに関する追加情報

Professional Introduction to 2-(11-sulfanylundecyl)benzene-1,4-diol (CAS No. 185839-47-8)

2-(11-sulfanylundecyl)benzene-1,4-diol, identified by the Chemical Abstracts Service Number (CAS No.) 185839-47-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a sulfanyl (–S–) functional group linked to a long-chain alkyl moiety, which is further attached to a benzene ring substituted with hydroxyl groups at the 1 and 4 positions. The unique structural features of this molecule make it a promising candidate for various applications, particularly in drug development and molecular recognition systems.

The structural framework of 2-(11-sulfanylundecyl)benzene-1,4-diol consists of an undecyl chain (11 carbons in length) bearing a sulfanyl group at one end, which is conjugated with a benzene ring. This benzene ring is dihydroxylated, introducing two hydroxyl (-OH) groups that can participate in hydrogen bonding and other polar interactions. Such structural motifs are often exploited in medicinal chemistry for their ability to modulate biological activity through specific interactions with target proteins or enzymes.

In recent years, the investigation of sulfanyl-containing compounds has expanded considerably due to their versatile reactivity and potential biological effects. The sulfanyl group in 2-(11-sulfanylundecyl)benzene-1,4-diol can serve as a bridge between hydrophobic and hydrophilic regions, making it an attractive candidate for designing amphiphilic molecules that can partition into biological membranes or interact with water-soluble targets. This dual functionality has been explored in the development of novel drug delivery systems, where the compound’s ability to self-assemble into micelles or vesicles could enhance the bioavailability of therapeutic agents.

One of the most compelling aspects of 2-(11-sulfanylundecyl)benzene-1,4-diol is its potential application in the synthesis of bioactive molecules. The presence of both hydroxyl and sulfanyl groups allows for further derivatization through esterification, etherification, or other chemical modifications, enabling the creation of complex derivatives with tailored properties. For instance, researchers have utilized similar scaffolds in the design of kinase inhibitors or anti-inflammatory agents, where the precise arrangement of functional groups is critical for achieving high selectivity and efficacy.

Recent studies have highlighted the role of sulfanyl-containing compounds in modulating cellular signaling pathways. The sulfanyl group has been shown to interact with thiols on biomolecules such as cysteine residues in proteins, potentially leading to covalent modifications or allosteric changes that affect enzyme activity. In the context of 2-(11-sulfanylundecyl)benzene-1,4-diol, this property could be exploited to develop inhibitors targeting thiol-dependent enzymes or to enhance the binding affinity of small-molecule drugs to their protein targets.

The benzene ring in 2-(11-sulfanylundecyl)benzene-1,4-diol also contributes significantly to its pharmacological potential. The dihydroxylated benzene core resembles known pharmacophores found in various therapeutic agents, such as resveratrol or salicylates. By leveraging this scaffold, researchers can design molecules that mimic the biological effects of these natural products while improving pharmacokinetic properties through structural optimization.

In addition to its pharmaceutical applications, 2-(11-sulfanylundecyl)benzene-1,4-diol has shown promise in materials science and nanotechnology. The amphiphilic nature of this compound makes it suitable for forming supramolecular structures such as polymers, gels, or liquid crystals. These materials have potential uses in drug delivery systems, where controlled release mechanisms can be engineered by tuning the self-assembling properties of the compound.

The synthesis of 2-(11-sulfanylundecyl)benzene-1,4-diol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include sulfanylation reactions followed by selective hydroxylation at specific positions on the benzene ring. Advances in catalytic methods have enabled more efficient and sustainable synthesis strategies, reducing waste and improving scalability for industrial applications.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-(11-sulfanylundecyl)benzene-1,4-diol and biological targets. These studies help predict binding affinities and identify key residues involved in molecular recognition processes. Such insights are crucial for rational drug design and optimizing lead compounds before they enter preclinical testing.

The growing interest in 2-(11-sulfanylundecyl)benzene-1,4-diol underscores its significance as a versatile building block in synthetic chemistry and drug discovery. As research continues to uncover new applications for this compound, its role in developing innovative therapeutics and materials is likely to expand further. Collaborative efforts between academic researchers and industry scientists will be essential to translate these findings into practical solutions that address unmet medical needs.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.